An In-depth Technical Guide to 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole: Properties, Synthesis, and Characterization
An In-depth Technical Guide to 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole: Properties, Synthesis, and Characterization
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and analytical characterization methods for the novel compound 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole. Indazole derivatives are a significant class of nitrogen-containing heterocyclic compounds with a broad spectrum of applications in medicinal chemistry and materials science.[1][2][3][4][5] This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this specific substituted indazole. The methodologies described herein are based on established principles of organic synthesis and analytical chemistry, providing a robust framework for the preparation and validation of this molecule.
Introduction to the Indazole Scaffold and the Significance of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][3][4] Its derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[4][5][6][7][8][9] The therapeutic potential of indazoles is exemplified by several FDA-approved drugs, such as the antiemetic Granisetron and the chemotherapy agent Lonidamine.[2]
The subject of this guide, 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole, is a specifically substituted derivative with features that suggest potential for novel biological activity. The substituents are:
-
1-Cyclohexyl group: The presence of a bulky, lipophilic cyclohexyl group at the N1 position can significantly influence the molecule's solubility, membrane permeability, and interaction with biological targets.
-
3-Ethyl group: Alkyl substitution at the C3 position is a common feature in bioactive indazoles and can play a role in modulating the compound's binding affinity and metabolic stability.[2]
-
6-Fluoro group: The incorporation of a fluorine atom can alter the electronic properties of the indazole ring system, influence metabolic pathways, and potentially enhance binding interactions through hydrogen bonding or other electrostatic effects.[10]
Given these structural features, 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole represents a promising candidate for investigation in various therapeutic areas.
Caption: Chemical structure of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole. These values are estimated based on the known properties of structurally related compounds and computational models.
| Property | Predicted Value |
| Molecular Formula | C₁₅H₁₉FN₂ |
| Molecular Weight | 246.33 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 90 - 110 °C |
| Boiling Point | > 300 °C (decomposes) |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water |
| pKa | 12-14 (indazole NH) |
| LogP | 3.5 - 4.5 |
Proposed Synthesis and Purification Strategy
A plausible and efficient synthetic route for 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole can be adapted from established methods for the synthesis of substituted indazoles.[11] A proposed two-step synthesis is outlined below, starting from commercially available 6-fluoro-1H-indazole.
Caption: Proposed synthesis workflow for 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-Cyclohexyl-6-fluoro-1H-indazole
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To a solution of 6-fluoro-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add cyclohexyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 1-cyclohexyl-6-fluoro-1H-indazole.
Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction. Potassium carbonate acts as a base to deprotonate the indazole nitrogen, forming the nucleophile. Heating is necessary to overcome the activation energy of the reaction.
Step 2: Synthesis of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole
-
Dissolve 1-cyclohexyl-6-fluoro-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C. A color change is typically observed.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add ethyl iodide (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the final product, 1-cyclohexyl-3-ethyl-6-fluoro-1H-indazole.
Causality Behind Experimental Choices: The use of a strong base like n-BuLi at low temperatures allows for the selective deprotonation at the C3 position of the indazole ring. The inert atmosphere and anhydrous conditions are critical to prevent quenching of the organolithium intermediate. Ethyl iodide serves as the electrophile to introduce the ethyl group.
Standard Analytical Characterization Methods
The identity and purity of the synthesized 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole should be confirmed using a combination of spectroscopic and chromatographic techniques.
Caption: Analytical workflow for the characterization of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole.
Expected Spectral Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons of the indazole ring, with coupling patterns influenced by the fluorine substituent. Signals corresponding to the ethyl group (a quartet and a triplet) and the cyclohexyl group (a series of multiplets) should also be present.[11][12][13]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for all 15 carbon atoms. The carbon attached to the fluorine will show a characteristic large coupling constant (J-C-F).[11][12]
-
HRMS (High-Resolution Mass Spectrometry): This will provide the accurate mass of the molecular ion ([M+H]⁺), confirming the elemental composition of the molecule.[11][12]
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for C-H stretching (aliphatic and aromatic), C=C and C=N stretching of the aromatic rings, and a C-F stretching band.[11][12]
Potential Biological Significance and Research Directions
Substituted indazoles are of significant interest in drug discovery.[3][5] Derivatives of the indazole scaffold have been investigated for a multitude of therapeutic applications, including:
-
Oncology: As inhibitors of various kinases and other enzymes involved in cancer cell proliferation and survival.[6][7]
-
Inflammatory Diseases: Acting as inhibitors of signaling pathways involved in inflammation.[6]
-
Infectious Diseases: Showing promise as antibacterial, antifungal, and antiprotozoal agents.[8][14]
The unique combination of substituents in 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole makes it a compelling candidate for screening in various biological assays to explore its potential as a novel therapeutic agent.
Safety Considerations
While specific toxicity data for 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole is not available, it is prudent to handle this compound with the standard precautions for laboratory chemicals. Similar heterocyclic compounds may cause skin and eye irritation.[15][16][17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[17]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[17]
In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.
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